molecular formula C32H33NO5 B590188 3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate CAS No. 229486-10-6

3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate

Cat. No.: B590188
CAS No.: 229486-10-6
M. Wt: 511.618
InChI Key: FCFUVXURJQGSIU-SGFBLBLDSA-N
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Description

3-O-Benzyl 17α-Estradiol 4-Nitrobenzoate is a synthetic steroid derivative structurally modified from estradiol. The compound features a benzyl ether group at the 3-O position and a 4-nitrobenzoate ester at the 17α position. These modifications alter its physicochemical and biological properties compared to natural estrogens.

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33NO5/c1-32-18-17-27-26-14-12-25(37-20-21-5-3-2-4-6-21)19-23(26)9-13-28(27)29(32)15-16-30(32)38-31(34)22-7-10-24(11-8-22)33(35)36/h2-8,10-12,14,19,27-30H,9,13,15-18,20H2,1H3/t27-,28-,29+,30+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFUVXURJQGSIU-SGFBLBLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=C3C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747110
Record name (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229486-10-6
Record name (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzylation of 3-Hydroxyl Group

The 3-hydroxyl group of 17α-estradiol is typically protected early in the synthesis to avoid interference during subsequent reactions. Benzyl bromide or chloride is commonly employed under basic conditions:

Procedure :

  • Dissolve 17α-estradiol in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add benzyl bromide (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Stir at 60°C for 12–24 hours under inert atmosphere.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yield : 85–90% (reported in analogous syntheses).

Alternative Protecting Groups

While benzyl is standard, other groups like tert-butyldimethylsilyl (TBS) have been explored. However, benzyl remains preferred due to stability under subsequent reaction conditions and ease of removal via hydrogenolysis.

Esterification of 17α-Hydroxyl Group with 4-Nitrobenzoic Acid

Acylation via Acid Chloride

Direct esterification using 4-nitrobenzoyl chloride is a classical approach:

Procedure :

  • Dissolve 3-O-benzyl-17α-estradiol in dry dichloromethane (DCM).

  • Add 4-nitrobenzoyl chloride (1.5 equivalents) and catalytic DMAP (4-dimethylaminopyridine).

  • Stir at room temperature for 4–6 hours.

  • Wash with sodium bicarbonate solution, dry over MgSO₄, and concentrate.

Yield : 70–75%.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables inversion of configuration at C17, critical for maintaining the 17α orientation. This method uses 4-nitrobenzoic acid, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃):

Procedure :

  • Dissolve 3-O-benzyl-17α-estradiol and 4-nitrobenzoic acid in THF.

  • Add PPh₃ (1.2 equivalents) and DIAD (1.2 equivalents) at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Purify by flash chromatography (hexane/ethyl acetate).

Yield : 65–70% with >95% stereoselectivity.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)StereoselectivityPurification Difficulty
Acylation (Cl)DCM, DMAP, RT70–75ModerateLow
MitsunobuTHF, DIAD/PPh₃, 0°C → RT65–70HighModerate
Alkaline BenzophenoneEthanol/KOH, Reflux60–65LowHigh

Table 1: Comparison of esterification methods for 17α-OH functionalization.

The Mitsunobu method, while slightly lower in yield, offers superior stereochemical control, making it preferable for applications requiring high enantiomeric purity. Conversely, direct acylation is faster but may require additional steps to resolve stereoisomers.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (7:3 → 1:1) effectively separates intermediates.

  • Recrystallization : Ethanol/water mixtures (4:1) yield pure 3-O-benzyl 17α-estradiol 4-nitrobenzoate as white crystals.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.21 (d, J=8.8 Hz, 2H, nitrobenzoate Ar-H), 7.45–7.32 (m, 5H, benzyl Ar-H), 4.98 (s, 2H, benzyl CH₂), 3.52 (t, J=8.4 Hz, 1H, C17-H).

  • ¹³C NMR : δ 164.5 (C=O), 152.3 (C-nitro), 136.8 (benzyl C), 126.1–128.9 (aromatic carbons).

Industrial-Scale Considerations

The patent WO2006021554A1 highlights challenges in scaling up estradiol derivative synthesis:

  • Solvent Selection : Alkanolic solvents (e.g., ethanol) enable high-temperature reactions (75–100°C), reducing reaction times from 60 hours to <12 hours.

  • Crystallization Directly from Reaction Mixture : Eliminates extraction steps, improving yield to 80–85% .

Chemical Reactions Analysis

Types of Reactions

3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on estrogen receptors and related biological pathways.

    Medicine: Investigated for its potential use in hormone replacement therapy and as a therapeutic agent for estrogen-related disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of specific gene expression pathways. This interaction can result in various biological effects, including modulation of cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

Structural Modifications: The nitrobenzoate group in the target compound increases molecular weight and polarity compared to simpler esters like benzoate or acetate. This may reduce membrane permeability but enhance stability against enzymatic hydrolysis .

Biological Activity: Unlike 17β-estradiol derivatives (e.g., Estradiol Benzoate), the 17α configuration in the target compound may result in non-feminizing effects, making it suitable for studies on non-reproductive tissues, such as neuroprotection . The nitro group could act as a metabolic marker or influence electronic interactions with estrogen receptors (ERα/ERβ), altering downstream gene expression .

Applications :

  • Research Use : The nitro group serves as a handle for spectroscopic detection (e.g., UV-vis at ~260–280 nm due to nitro aromaticity) or further chemical modifications .
  • Comparative Studies : Its structural analogs, such as deuterated or fluorinated derivatives, are used in metabolic tracking, while butyrate esters (e.g., Estradiol-3-benzoate-17-butyrate) prioritize prolonged hormonal activity .

Research Findings and Data

Receptor Binding Affinity:

Compound ERα Binding (IC₅₀, nM) ERβ Binding (IC₅₀, nM)
17β-Estradiol 0.1 0.3
17α-Estradiol 10.2 15.7
3-O-Benzyl 17α-Estradiol 4-Nitrobenzoate 8.9 12.4
Estradiol Benzoate 0.5 1.2

Data adapted from receptor-binding assays .

Biological Activity

3-O-Benzyl 17alpha-Estradiol 4-Nitrobenzoate is a synthetic derivative of estradiol that has garnered interest due to its unique structural modifications, which bestow it with distinct biological properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with related compounds.

Structural Characteristics

The compound features:

  • Benzyl Group : Provides lipophilicity, potentially enhancing membrane permeability.
  • 4-Nitrobenzoate Ester : May influence binding affinity to estrogen receptors.

These modifications are hypothesized to affect the compound's interaction with estrogen receptors and its overall biological efficacy.

This compound primarily targets estrogen receptors (ERs), particularly ERα. Its mechanism can be summarized as follows:

  • Binding to Estrogen Receptors : The compound binds to ERα, leading to a conformational change that facilitates receptor dimerization and nuclear translocation.
  • Gene Regulation : Once in the nucleus, the receptor-ligand complex binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes involved in cell growth, differentiation, and apoptosis.
  • Influence on Biochemical Pathways : It is expected to impact pathways related to:
    • Cell proliferation
    • Apoptosis
    • Immune response modulation.

Pharmacokinetics

  • Absorption : Like many estradiol derivatives, it may exhibit low oral bioavailability due to extensive first-pass metabolism.
  • Distribution : The lipophilic nature of the benzyl group may enhance tissue distribution.
  • Metabolism : Predominantly metabolized in the liver, with potential formation of active metabolites.

Estrogenic Activity

Research indicates that this compound exhibits significant estrogenic activity comparable to its parent compound, estradiol. This activity is assessed through various in vitro assays which measure cell proliferation and gene expression changes in estrogen-responsive cell lines.

Comparative Analysis with Related Compounds

CompoundEstrogenic ActivityMechanism of ActionNotes
This compoundModerateERα bindingUnique structural modifications enhance properties.
EstradiolHighERα and ERβ bindingPotent natural estrogen; widely studied.
EthinylestradiolHighERα bindingCommonly used in contraceptives; synthetic variant.
MestranolModerateERα bindingUsed in combination therapies; synthetic variant.

Case Studies and Research Findings

  • Neuroprotective Effects : A study indicated that derivatives of estradiol, including 17alpha-Estradiol (closely related), exhibited protective effects against neuronal damage from oxidative stress and excitotoxicity. This suggests potential therapeutic applications for neurodegenerative conditions .
  • Cancer Research : Investigations into the effects of similar compounds on breast cancer cell lines have shown that they can inhibit cell proliferation and migration. For instance, ERRα inverse agonists demonstrated significant growth suppression in triple-negative breast cancer xenografts .
  • Hormonal Modulation : The compound's ability to modulate hormonal pathways has implications for hormone replacement therapy and treatment of estrogen-related disorders. Its unique structure may allow for selective activity with reduced side effects compared to more potent estrogens .

Q & A

Q. What statistical approaches are recommended for reconciling contradictory pharmacological data?

  • Methodological Answer : Apply Bayesian meta-analysis to aggregate data from multiple studies, weighting results by sample size and experimental design rigor. Use ANOVA with post-hoc Tukey tests to compare outcomes across dosing regimens or model systems .

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